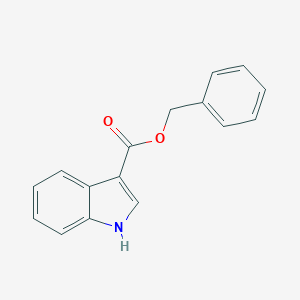

benzyl 1H-indole-3-carboxylate

Description

Properties

CAS No. |

148357-04-4 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl 1H-indole-3-carboxylate |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 |

InChI Key |

SEQPSPZFEZDRLX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |

Synonyms |

3-indolecarboxylic acid benzyl ester |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Benzyl 1h Indole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For benzyl (B1604629) 1H-indole-3-carboxylate, both ¹H and ¹³C NMR spectroscopy offer a wealth of information about its distinct structural features, including the indole (B1671886) ring, the benzyl group, and the carboxylate linkage.

The ¹H NMR spectrum of benzyl 1H-indole-3-carboxylate is characterized by distinct signals corresponding to the protons of the indole and benzyl moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) reveal the connectivity between neighboring protons.

The protons of the indole ring typically appear in the aromatic region of the spectrum. The N-H proton of the indole ring is expected to resonate as a broad singlet at a downfield chemical shift, generally above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C2 position of the indole ring is anticipated to be a singlet in the range of δ 7.5-8.0 ppm. The protons on the benzene (B151609) ring portion of the indole nucleus (H4, H5, H6, and H7) will exhibit complex splitting patterns, typically multiplets, in the aromatic region between δ 7.0 and 7.8 ppm.

The benzyl group introduces a characteristic singlet for the benzylic methylene (B1212753) protons (-CH₂-), which is expected to appear around δ 5.4 ppm. The five protons of the phenyl ring of the benzyl group will generate signals in the aromatic region, typically between δ 7.2 and 7.5 ppm, often as a multiplet.

Interactive Data Table of Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Indole N-H | > 8.0 | br s | - |

| Indole H2 | 7.5 - 8.0 | s | - |

| Indole H4-H7 | 7.0 - 7.8 | m | - |

| Benzyl -CH₂- | ~ 5.4 | s | - |

| Benzyl Ar-H | 7.2 - 7.5 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides a detailed carbon framework of this compound. The carbonyl carbon of the ester group is a key diagnostic signal, expected to appear significantly downfield in the range of δ 160-170 ppm.

The carbon atoms of the indole ring will have characteristic chemical shifts. The C3 carbon, attached to the carboxylate group, is expected to be in the region of δ 105-115 ppm. The C2 carbon will likely resonate between δ 125 and 135 ppm. The quaternary carbons of the indole ring (C3a and C7a) will also have distinct signals in the aromatic region. The remaining carbons of the indole's benzene ring (C4, C5, C6, and C7) will appear in the typical aromatic range of δ 110-130 ppm.

The benzylic methylene carbon (-CH₂-) is anticipated to have a signal around δ 65-70 ppm. The carbons of the phenyl ring of the benzyl group will show signals in the aromatic region, with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift from the ortho, meta, and para carbons.

Interactive Data Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | 160 - 170 |

| Indole C2 | 125 - 135 |

| Indole C3 | 105 - 115 |

| Indole C3a, C7a | Aromatic Region |

| Indole C4-C7 | 110 - 130 |

| Benzyl -CH₂- | 65 - 70 |

| Benzyl Ar-C | 125 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will display several characteristic absorption bands. A strong, sharp absorption band is expected for the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1700-1720 cm⁻¹. The N-H stretching vibration of the indole ring will give rise to a moderate to sharp band around 3300-3400 cm⁻¹.

The aromatic C-H stretching vibrations of both the indole and benzyl rings will be observed as a group of weaker bands just above 3000 cm⁻¹. The C-H stretching of the benzylic methylene group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table of Characteristic IR Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Indole) | Stretch | 3300 - 3400 | Medium, Sharp |

| C-H (Aromatic) | Stretch | > 3000 | Weak to Medium |

| C-H (Aliphatic) | Stretch | < 3000 | Weak to Medium |

| C=O (Ester) | Stretch | 1700 - 1720 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₁₆H₁₃NO₂ is 251.0946 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would further support the proposed structure, with characteristic fragments corresponding to the loss of the benzyl group or other stable fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like indole derivatives. nih.govekb.eg The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, free ions are generated and directed into the mass analyzer. ekb.eg This method typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. ekb.eg

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound itself is not detailed in the provided sources, extensive crystallographic data exists for structurally similar indole derivatives, offering valuable insights into the expected solid-state conformation.

For example, the analysis of a related benzylsulfanyl-triazolyl-indole scaffold revealed a monoclinic crystal system with a C2/c space group. mdpi.com In another instance, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was also found to crystallize in a monoclinic system, but with a P21/n space group. vensel.org

A detailed study of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole provides a clear example of the data obtained from such analyses. The compound crystallized in a triclinic system with a P-1 space group. mdpi.com Key structural features, such as the twist angle between the indole and adjacent triazole rings (12.64°), were determined, highlighting the non-planar relationship between different parts of the molecule. mdpi.com This type of data is fundamental for understanding intermolecular interactions, such as π–π stacking, which govern the crystal packing. mdpi.commdpi.com

Table 1: Example Crystallographic Data for a Related Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data from the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Chromatographic Methods for Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective qualitative method. researchgate.net In the synthesis of various indole derivatives, TLC is routinely employed to monitor the consumption of starting materials and the formation of products. rsisinternational.org For example, during the synthesis of N-benzyl-1H-indole-3-carboxamide, TLC was used to track the progress of the reaction, ensuring the starting materials were fully converted before proceeding with purification. rsisinternational.org The purity of a compound can be initially assessed by the presence of a single spot on the TLC plate after development and visualization. researchgate.net

High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of a compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For instance, the purity of 1-Benzyl-indole-3-carbinol was quantitatively determined to be greater than 95% by HPLC analysis. nih.gov Similarly, a product specification for 1-Benzylindole-3-carboxylic acid indicates a purity of ≥97.5% as determined by HPLC. thermofisher.com The selection of the column and mobile phase is critical; for example, N-Benzyl-1H-indole-3-ethylamine can be analyzed using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier.

Table 2: Chromatographic Methods in the Analysis of Related Indole Compounds

| Method | Compound | Purpose |

|---|---|---|

| TLC | N-benzyl-1H-indole-3-carboxamide | Reaction monitoring |

| HPLC | 1-Benzyl-indole-3-carbinol | Purity determination (>95%) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, making it ideal for studying organic molecules. DFT calculations can predict a wide range of properties by approximating the electron density of the molecule.

Quantum chemical calculations are instrumental in determining the electronic characteristics of a molecule. For a compound like benzyl (B1604629) 1H-indole-3-carboxylate, DFT would be used to calculate fundamental properties such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

For the related compound, 1-benzyl-1H-indole-3-carboxylic acid, certain properties have been predicted computationally. uni.lu These calculations provide a basis for understanding the electronic profile of the benzyl carboxylate ester derivative.

Data sourced from computational predictions for the parent carboxylic acid. uni.lu

The three-dimensional structure of benzyl 1H-indole-3-carboxylate is not rigid. The molecule possesses rotational freedom around the single bonds connecting the benzyl group to the indole (B1671886) nitrogen and the carboxylate group to the indole ring. Conformation analysis, typically performed using DFT, involves calculating the potential energy surface of the molecule as a function of these rotational angles (dihedral angles).

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the step-by-step pathways of chemical reactions. For reactions involving indole derivatives, such as catalytic functionalization, these models can clarify the roles of catalysts, intermediates, and transition states.

Many synthetic routes to functionalized indoles rely on transition metal catalysis. mdpi.com Computational studies, particularly using DFT, can elucidate the mechanisms of these reactions by locating and characterizing the transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

For example, in palladium-catalyzed reactions of indoles, DFT calculations can model the entire catalytic cycle. acs.org This includes steps like oxidative addition, cyclization, and reductive elimination. A study on the palladium-catalyzed synthesis of oxepino-indoles identified several key transition states and their corresponding energy barriers, providing a detailed picture of the reaction mechanism. acs.org Although the specific substrate was different, the methodology is directly applicable. A similar approach for a reaction involving this compound would identify the crucial transition states, revealing how the benzyl and carboxylate groups influence the reaction's energy profile and outcome.

Reaction coordinate mapping is a technique used to visualize the energetic landscape of a chemical transformation from reactants to products. arxiv.org It provides a more complete picture than simply identifying stationary points (reactants, products, intermediates, and transition states). The reaction coordinate is a geometric parameter (like a bond length or angle) that changes continuously during the reaction.

By plotting the molecule's energy against the reaction coordinate, a detailed energy profile is generated. This mapping helps to understand the dynamics of the reaction, such as whether it proceeds in a single step or through multiple intermediates. arxiv.orghw.ac.uk For a catalytic reaction involving this compound, mapping the reaction coordinate could reveal subtle mechanistic details, such as the precise nature of bond-forming and bond-breaking events and the influence of the catalyst at each stage. acs.org

Molecular Docking and Dynamics Simulations (Focused on Molecular Interactions, not Clinical Outcomes)

Molecular docking and molecular dynamics (MD) simulations are computational methods used to study how a small molecule (a ligand), such as this compound, might interact with a larger macromolecule, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, estimating the strength of the interaction through a scoring function. ajchem-a.com The process involves sampling numerous possible conformations of the ligand within the binding site and ranking them based on their calculated binding affinity. ajchem-a.com This allows for the identification of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the motion of every atom in the system by solving Newton's equations of motion, providing a view of the complex's dynamic behavior. nih.gov This analysis can confirm whether the interactions identified in docking are stable or if the ligand changes its position or conformation within the binding site. nih.gov

For this compound, a hypothetical docking study into a protein active site would reveal its potential binding mode. The indole ring could form hydrogen bonds (if the NH is unsubstituted) or pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. The benzyl group could fit into a hydrophobic pocket, and the carboxylate group could act as a hydrogen bond acceptor.

Table 2: Representative Data from a Hypothetical Molecular Docking Study of this compound

| Interacting Protein Residue | Interaction Type | Distance (Å) | Involved Ligand Moiety |

|---|---|---|---|

| Tryptophan 84 | Pi-Pi Stacking | 3.8 | Indole Ring |

| Leucine 99 | Hydrophobic | 4.1 | Benzyl Group |

| Serine 120 | Hydrogen Bond (Acceptor) | 2.9 | Carboxylate Oxygen |

| Phenylalanine 210 | Pi-Pi Stacking | 4.5 | Benzyl Ring |

| Valine 116 | Hydrophobic | 3.9 | Indole Ring |

This table is a representative example illustrating the type of data generated from molecular docking studies and does not represent experimentally verified results.

Theoretical Models of Ligand-Enzyme/Receptor Binding

No theoretical models detailing the binding of this compound to any specific enzyme or receptor have been found in the existing scientific literature.

Structural Basis of Selectivity and Binding Affinity

There are no available studies that elucidate the structural basis for the binding affinity or selectivity of this compound towards any biological target.

Structure-Property Relationship (SPR) Studies

No structure-property relationship studies for this compound have been published.

Advanced Applications and Functional Studies Strictly Excluding Clinical Efficacy, Dosage, Safety, and Human Trial Data

Applications in Catalysis and Organocatalysis

The unique structural features of benzyl (B1604629) 1H-indole-3-carboxylate make it a valuable component in the development of catalytic systems. Its utility spans from serving as a ligand in transition metal catalysis to acting as a key reagent in specific organic transformations.

Development as Ligands for Transition Metal Catalysis

The indole (B1671886) nucleus, with its electron-rich nature and the presence of a nitrogen atom, provides an excellent scaffold for the design of ligands for transition metal catalysts. These ligands can coordinate with metals like palladium and copper, influencing the catalytic activity and selectivity of a wide range of chemical reactions. The benzyl group at the N1 position and the carboxylate group at the C3 position of benzyl 1H-indole-3-carboxylate can be strategically modified to fine-tune the electronic and steric properties of the resulting ligands. This tailored approach allows for the optimization of catalytic cycles, leading to higher yields and improved efficiency in the synthesis of complex molecules.

Transition metal catalysts, particularly those based on palladium and copper, have been extensively used to generate indole-3-carboxylate (B1236618) esters. mdpi.com For instance, palladium(II)-catalyzed reactions have been developed for the selective synthesis of methyl 1-benzyl-1H-indole-3-carboxylates. rsc.orgbeilstein-journals.orgdntb.gov.ua These reactions often involve the cyclization and carbonylation of appropriate starting materials, where the choice of ligand and solvent plays a crucial role in directing the reaction towards the desired product. rsc.orgbeilstein-journals.org Copper-catalyzed syntheses have also been reported, offering alternative and sometimes more sustainable routes to these valuable compounds. mdpi.com

Role as Reagents in Specific Organic Transformations

Beyond its role in ligand development, this compound and its derivatives can act as reagents in a variety of organic transformations. The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Furthermore, the carboxylate group can be transformed into other functionalities, such as aldehydes, alcohols, or amides, through reduction or other chemical modifications. For example, the related compound 1-benzyl-1H-indole-3-carbaldehyde is a versatile intermediate in multicomponent reactions (MCRs), which are highly efficient processes for building complex molecular structures. rsc.org

Precursor in Complex Molecule Synthesis

The structural framework of this compound serves as an excellent starting point for the construction of more elaborate molecules, including diverse indole hybrid derivatives and polycyclic aromatic systems.

Chemical Synthesis of Diverse Indole Hybrid Derivatives

This compound is a key precursor for synthesizing a wide array of indole hybrid derivatives. chemimpex.com These hybrid molecules, which combine the indole scaffold with other pharmacologically active moieties, are of great interest in medicinal chemistry. nih.govrsc.org The synthesis often involves the modification of the carboxylate group or the indole nitrogen. For instance, the carboxylic acid can be coupled with various amines to form amide derivatives, or the benzyl group can be replaced with other substituents to explore structure-activity relationships. nih.gov The synthesis of indole-isoxazole hybrids, for example, has been accomplished starting from related indole-3-carboxylic acid derivatives. nih.gov

Building Blocks for Polycyclic Aromatic Systems

The indole ring system is a fundamental component of many polycyclic aromatic systems found in nature and in synthetic materials. This compound can be utilized as a building block in the synthesis of these larger, more complex structures. Through various cyclization strategies, the indole core can be fused with other aromatic or heterocyclic rings to create novel polycyclic architectures with unique electronic and photophysical properties. These materials have potential applications in fields such as organic electronics and materials science. nih.gov

Agrochemical Research

Recent research has highlighted the potential of indole derivatives, including those related to this compound, in the field of agrochemicals. chemimpex.comrjptonline.org Indole-3-carboxylic acid derivatives have been investigated as potential herbicides. frontiersin.orgresearchgate.net These compounds can act as antagonists of auxin receptors, such as Transport Inhibitor Response 1 (TIR1), which are crucial for plant growth and development. frontiersin.orgresearchgate.net By interfering with these hormonal pathways, these indole derivatives can exhibit potent herbicidal activity against various weeds. frontiersin.orgresearchgate.net

Design and Synthesis of Derivatives as Herbicides

The indole-3-carboxylic acid scaffold, the core of this compound, is a significant platform for developing new herbicides. frontiersin.orgnih.govresearchgate.net Researchers have focused on designing and synthesizing novel α-substituted indole-3-carboxylic acid derivatives to act as antagonists of the auxin receptor protein TIR1. nih.govresearchgate.netnih.gov The design strategy involves creating molecules that mimic natural auxins, like indole-3-acetic acid (IAA), to interfere with plant growth regulation processes such as cell division and elongation. nih.govfrontiersin.org

The synthesis of these derivatives often starts from indole-3-acetic acid. frontiersin.org A typical synthetic route involves several key steps:

Protection: The starting material, indole-3-acetic acid, is protected, for instance, by converting it to its methyl ester, methyl indole-3-acetate. frontiersin.org

N-Alkylation/Protection: The indole nitrogen is then protected, for example, using methyl chloroformate in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. frontiersin.org

Nucleophilic Substitution: The protected intermediate undergoes a nucleophilic substitution reaction with an alkyl bromide under a strong base, such as lithium diisopropylamide (LDA), to introduce substituents at the α-position. frontiersin.orgresearchgate.net

Deprotection: Finally, the protecting groups are removed, often by hydrolysis with a strong base like sodium hydroxide (B78521), to yield the target α-substituted indole-3-carboxylic acid derivatives. frontiersin.orgresearchgate.net

Another synthetic approach involves the reaction of indole with ethyl 3,3-diethoxypropionate and potassium bisulfate in acetic acid to create 3,3-diindolepropionic acid derivatives. frontiersin.orgnih.govresearchgate.net These synthetic strategies have led to the creation of numerous novel indole-3-carboxylic acid derivatives for herbicidal testing. frontiersin.orgnih.govresearchgate.net

Antagonism of Plant Auxin Receptors (e.g., TIR1)

Auxins are crucial phytohormones that regulate many aspects of plant growth and development. nih.govfrontiersin.org The protein Transport Inhibitor Response 1 (TIR1) is a key auxin receptor that, when activated, leads to the degradation of Aux/IAA transcriptional repressor proteins, allowing auxin-responsive genes to be expressed. nih.gov The herbicidal activity of the synthesized indole-3-carboxylic acid derivatives stems from their ability to act as antagonists to the TIR1 receptor. nih.govfrontiersin.org

Petri dish assays have demonstrated that many of these compounds exhibit significant inhibitory effects on the root and shoot growth of both dicotyledonous plants like rape (Brassica napus) and monocotyledonous weeds like barnyard grass (Echinochloa crus-galli). nih.govnih.govfrontiersin.org For example, certain derivatives achieved inhibition rates of up to 96-97% on the root growth of rape at a concentration of 100 mg/L and maintained high inhibition (92-93%) even at 10 mg/L. nih.govnih.gov

Molecular docking studies have provided insights into the mechanism of antagonism. These studies reveal that the synthesized compounds bind to the TIR1 protein through a combination of interactions, including tight π–π stacking with key amino acid residues like Phe82, as well as hydrogen bonding and other hydrophobic interactions. frontiersin.orgnih.govnih.gov This work expands the chemical space for developing new auxin-mimicking herbicides that function by antagonizing the TIR1 receptor. nih.govnih.gov

| Compound | Target Plant | Concentration (mg/L) | Root Inhibition Rate (%) | Shoot Inhibition Rate (%) |

| 10d | Rape (B. napus) | 100 | 96 | 85 |

| 10 | 92 | 78 | ||

| 10h | Rape (B. napus) | 100 | 95 | 88 |

| 10 | 93 | 81 | ||

| 10d | Barnyard Grass (E. crus-galli) | 100 | 88 | 76 |

| 10h | Barnyard Grass (E. crus-galli) | 100 | 85 | 72 |

Table based on data from herbicidal activity assays of indole-3-carboxylic acid derivatives. nih.govnih.gov

Investigation of Biochemical Interactions and Mechanistic Pathways (Non-Clinical Focus)

Studies on Enzyme Activation/Inhibition Profiles (e.g., Carbonic Anhydrase)

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes. One area of focus has been carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.govresearchgate.net Research into indole-based derivatives, including ethyl 1-benzyl-5-hydroxy-1H-indole-3-carboxylate, has identified several compounds that act as micromolar activators of specific human CA isoforms, particularly the brain-associated hCA VII. nih.govresearchgate.net This selective activation suggests potential for these scaffolds in non-clinical neurological research. researchgate.net Molecular modeling studies indicate that these activators bind within the enzyme's active site, facilitating the proton shuttle mechanism that is crucial for catalysis. researchgate.net

Conversely, other indole derivatives have been studied as enzyme inhibitors. nih.gov For example, indole structures have been incorporated into molecules designed to inhibit lanosterol (B1674476) demethylase, a key enzyme in fungal sterol biosynthesis. nih.gov Additionally, indole-3-carboxamide derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. tandfonline.com

Mechanisms of Antioxidant Activity (e.g., Inhibition of Lipid Peroxidation, Superoxide (B77818) Anion Scavenging)

Indole derivatives are recognized for their antioxidant properties, acting through various mechanisms to protect against oxidative damage. researchgate.netnih.gov The indole nucleus itself is a key contributor to this activity. nih.gov The nitrogen atom in the pyrrole (B145914) ring possesses a free electron pair, making it an active redox center that can donate an electron to neutralize free radicals. nih.govtandfonline.comresearchgate.net The stability of the resulting indolyl radical is crucial for the observed antioxidant effect. nih.gov

Research on N-substituted indole-3-carboxamides has demonstrated significant free radical scavenging properties, particularly against the superoxide anion radical (O₂⁻). tandfonline.comtandfonline.comnih.gov In vitro studies showed that certain halogenated derivatives, such as 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-3-carboxamide and 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide, achieved 100% inhibition of superoxide formation at a concentration of 10⁻³ M. tandfonline.comtandfonline.com These studies highlight that halogen substituents in the ortho and para positions of the N-benzyl group can enhance superoxide dismutase (SOD)-like activity. tandfonline.comtandfonline.comnih.gov

Some derivatives also inhibit lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. tandfonline.comtandfonline.com For instance, 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide was found to be the most active among a series of tested compounds, inhibiting lipid peroxidation by 51% in addition to its 100% SOD-like activity. tandfonline.comtandfonline.com The mechanism is believed to involve hydrogen and electron transfer to quench free radicals. nih.gov

| Compound | Substituent at N1 | Substituent at C3-Amide | Inhibition of Superoxide Anion (%) | Inhibition of Lipid Peroxidation (%) |

| 4 | Benzyl | N-(2,4-dichlorobenzyl) | 100 | 45 |

| 5 | Benzyl | N-(2,4-difluorobenzyl) | 100 | 51 |

| 8 | p-Fluorobenzyl | N-(4-fluorobenzyl) | 84 | 40 |

| 9 | p-Fluorobenzyl | N-(2,4-dichlorobenzyl) | 96 | 35 |

Table summarizing the in vitro antioxidant activity of selected N-substituted indole-3-carboxamide derivatives at 10⁻³ M concentration. tandfonline.comtandfonline.com

Role in Biosynthetic Pathways (e.g., Indolic Secondary Metabolites in Plants)

In plants, particularly in the crucifer family, indole-3-carboxylic acid (ICOOH) and its derivatives are important indolic secondary metabolites involved in defense against pathogens. nih.govresearchgate.net Their biosynthesis originates from the amino acid tryptophan. nih.govresearchgate.net

In the plant Arabidopsis thaliana, the pathway proceeds through the intermediates indole-3-acetaldoxime and indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.netnih.gov Two key enzymes are involved in the subsequent steps:

Cytochrome P450 71B6 (CYP71B6): This enzyme efficiently converts IAN into indole-3-carbaldehyde (ICHO) and ICOOH. nih.govresearchgate.net Its expression is induced by stress, such as treatment with silver nitrate (B79036) (AgNO₃), suggesting a role in defense responses. nih.gov

ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1): This molybdenum-containing enzyme catalyzes the oxidation of ICHO to form ICOOH. nih.govnih.gov This step appears to be active in both untreated and stressed leaves. nih.gov

Following their synthesis, these indolic compounds, including ICOOH, 5-hydroxyindole-3-carbaldehyde, and 6-hydroxyindole-3-carboxylic acid, are often found as glucose conjugates in the plant tissue. nih.gov Upon pathogen attack or stress, the total accumulation of these ICHO and ICOOH derivatives can reach levels comparable to that of the well-known phytoalexin, camalexin. nih.gov

Potential in Materials Science Research

The indole scaffold, with its unique aromatic and heterocyclic structure, is recognized for its potential in materials science. ontosight.airesearchgate.net The fused benzene (B151609) and pyrrole rings create a stable, electron-rich system that is highly reactive and versatile. creative-proteomics.com This reactivity, particularly in electrophilic aromatic substitution reactions, makes indole and its derivatives ideal building blocks for a wide range of functional materials. creative-proteomics.com

Although specific research on this compound in materials science is not prominent, the general properties of the indole family suggest potential applications. Indole derivatives are explored for use in the development of new materials such as:

Dyes and Pigments: The extended π-electron system of the indole ring can be modified to create chromophores that absorb and emit light at various wavelengths. ontosight.ai

Organic Electronics: The electron-donating nature of the indole nucleus makes it a candidate for components in organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. ontosight.aimdpi.com

The ability to easily functionalize the indole ring at multiple positions allows for the fine-tuning of its electronic and physical properties, making it a versatile scaffold for designing novel materials with tailored characteristics. researchgate.net

Exploration as Components in Functional Polymers or Sensors

The indole-3-carboxylate scaffold is a subject of significant interest in the development of functional materials due to its inherent electronic and photophysical properties, as well as its susceptibility to polymerization. While direct and extensive research specifically employing this compound in the fabrication of functional polymers and sensors is not widely documented, the exploration of closely related indole-3-carboxylic acid derivatives provides a strong basis for its potential in these advanced applications. The presence of the benzyl ester group can influence solubility, processing characteristics, and potentially the electronic properties of the resulting materials.

Functional Polymers from Indole-3-Carboxylate Derivatives

The synthesis of polyesters and other polymers incorporating the indole moiety often utilizes indole-3-carboxylic acid or its esters as key monomers. For instance, indole-based aromatic polyesters have been synthesized using methyl indole-3-carboxylate as a starting material. nih.gov This suggests the viability of using other esters, such as this compound, in similar polymerization reactions. The general approach involves the conversion of the indole ester into a dicarboxylate monomer, which is then polymerized with diols to create polyesters. nih.gov The thermal stability and glass-transition temperature of these polymers can be tuned by altering the structure of the monomers. nih.gov

Another approach to functional polymers is through electropolymerization. Studies have shown that indole-3-acetic acid can be electropolymerized to form a uniform and adhesive film on electrode surfaces. acs.org This process typically involves the oxidation of the nitrogen atom in the pyrrole ring, leading to the formation of a linear polymer. acs.org The carboxylic acid group, or an ester group like the benzyl carboxylate, can influence the polymerization process and the properties of the resulting polymer film. For example, the presence of a carboxylic acid group on the indole backbone can improve the solubility and electrode stability of the conducting polymer. frontiersin.org It is conceivable that this compound could undergo similar electropolymerization to create functional polymer films for various applications.

Indole-Based Fluorescent Sensors

The indole nucleus is inherently fluorescent, making it an attractive building block for the design of fluorescent chemosensors. mdpi.comacs.org These sensors typically operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET), where the binding of an analyte modulates the fluorescence output. acs.org Indole-based fluorescent sensors have been developed for the detection of various metal ions, including Fe²⁺, Fe³⁺, Cu²⁺, Hg²⁺, and Zn²⁺. beilstein-journals.orgnih.govrsc.org

The design of such sensors often involves attaching a specific ionophore or binding unit to the indole scaffold. While specific examples utilizing this compound are not detailed in the available literature, the general principle would involve modifying the indole ring or the benzyl group to incorporate a recognition site for a target analyte. The electronic properties of the benzyl group could potentially influence the photophysical characteristics of the sensor. For example, indole-based fluorescent chemosensors have been synthesized from 2-(1H-indol-3-yl)acetohydrazide, demonstrating the versatility of the indole-3-yl moiety in sensor design. rsc.org

The table below summarizes findings for functional polymers and sensors based on closely related indole-3-carboxylic acid derivatives, illustrating the potential performance characteristics for materials derived from this compound.

| Material | Monomer/Precursor | Application | Key Performance Metric | Reference |

| Poly(indole-3-acetic acid) Film | Indole-3-acetic acid | Nitrite Sensor | Detection limit of 500 nM | acs.org |

| Indole-based Fluorescent Sensor | 2-(1H-indol-3-yl)acetohydrazide derivative | Zn²⁺ Detection | Detection limit of 0.41 µM | rsc.org |

| Indole-based Fluorescent Sensor | Indole-based chemosensor | Hg²⁺ Detection | Detection limits of 140 and 101.6 µM | beilstein-journals.org |

| Processable Polyindole | 5- and 6-carboxyindoles | Dopamine Sensor | Detection limit of 4 µM | frontiersin.org |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole-3-carboxylates is continuously evolving, with a significant push towards greener and more efficient methodologies. Future research will likely focus on enhancing the sustainability of producing benzyl (B1604629) 1H-indole-3-carboxylate and its analogues.

One promising avenue is the expansion of flow chemistry techniques. A concise flow synthesis for an indole-3-carboxylic ester has been demonstrated, showcasing advantages such as scalability, safety, and the use of non-toxic reagents and industrially favorable hydrogenation protocols. beilstein-journals.org This approach, which can involve sequential SNAr reactions and reductive cyclizations using systems like the H-Cube®, allows for on-demand production, a significant advantage for agrochemical and pharmaceutical research. beilstein-journals.orgd-nb.info

Microwave-assisted synthesis also presents a significant opportunity for sustainable production. An efficient palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been optimized using microwave irradiation, leading to excellent yields of 2-methyl-1H-indole-3-carboxylate derivatives in significantly reduced reaction times compared to conventional heating. mdpi.com This method's high regioselectivity and tolerance for various functional groups make it an attractive route for future exploration. mdpi.com

Furthermore, visible-light-induced, metal-free carbonylation represents a paradigm shift in indole (B1671886) functionalization. A recently developed method utilizes visible light to carbonylate indoles with phenols, using elemental iodine as a photosensitive initiator, thereby avoiding the need for transition metal catalysts. beilstein-journals.org This radical carbonylation process offers a sustainable pathway to aryl indole-3-carboxylates and could be adapted for the synthesis of benzyl esters. beilstein-journals.org

Finally, the use of aqueous media is a cornerstone of green chemistry. Gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols has been successfully achieved in water, providing a straightforward and efficient route to 3-benzylindoles. acs.org Similarly, the development of Brønsted acid ionic liquid catalysts has enabled one-pot, three-component reactions in water for synthesizing 3-substituted indoles with high yields. rsc.org These approaches minimize the reliance on volatile organic solvents and are expected to be a major focus of future synthetic efforts.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Methods

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The combination of in situ spectroscopic techniques and computational modeling is a powerful tool for elucidating the intricate pathways of complex organic transformations.

For palladium-catalyzed reactions, which are central to many indole syntheses, Density Functional Theory (DFT) studies have become indispensable. Computational studies on the Pd(II)-catalyzed synthesis of methyl 1-benzyl-1H-indole-3-carboxylates have helped to rationalize the ligand and solvent-controlled switching between different reaction pathways. frontiersin.org Future research will likely employ DFT to investigate the turnover-limiting steps and the role of various ligands and additives in greater detail. For instance, computational studies have been used to understand the C(sp3)-H activation step in palladium-catalyzed reactions and the factors controlling selectivity between different products. nih.gov

In situ spectroscopy offers real-time monitoring of catalytic reactions, providing invaluable data to complement computational models. Techniques like NMR and ESI-MS can be used to monitor the formation of active catalytic species and reaction intermediates. acs.org For example, spectroscopic studies were performed to elucidate the mechanism of a Brønsted-acid-catalyzed cyclization that proceeds through a dihydrospiroindolequinoline intermediate. fluorochem.co.uk Applying these techniques to the synthesis of benzyl 1H-indole-3-carboxylate could reveal transient intermediates and provide a clearer picture of the catalytic cycle, including the roles of oxidation states like Pd(II) and Pd(IV). chemimpex.com

Kinetic studies, such as the determination of kinetic solvent isotope effects (KSIE), can also provide mechanistic insights. A KSIE of 2.7 observed in the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acid in H₂O versus D₂O, combined with Hammett studies, suggested a buildup of positive charge on the indole ring in the transition state. acs.org Such experimental approaches, when paired with computational analysis, will be vital for a comprehensive understanding of the reaction dynamics.

Exploration of New Catalytic Applications and Functional Material Development

While this compound is often an intermediate, its structural motifs are being increasingly explored for direct applications in catalysis and functional materials.

The indole scaffold is a valuable structural motif for functional materials . acs.orgrsc.org Derivatives of indole-3-carboxylic acid are being investigated for the development of novel materials, including polymers and coatings, due to their chemical reactivity and stability. chemscene.com For example, new indole-based dicarboxylate monomers, synthesized from methyl indole-3-carboxylate (B1236618), have been polymerized with aliphatic diols to create polyesters with high glass-transition temperatures (up to 113 °C). nih.gov The tunable nature of these polymers opens up possibilities for creating advanced materials with specific thermal and mechanical properties.

The development of Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) represents another exciting frontier. d-nb.infomdpi.com Indole-based POPs have been synthesized and shown to be effective for applications like iodine capture from water. acs.org The functional groups on the this compound molecule could serve as building blocks or linkers in the design of new MOFs with tailored porosity and functionality for applications in gas storage, separation, and heterogeneous catalysis. d-nb.infomdpi.com

In the realm of catalysis , while the target compound itself is not typically a catalyst, its derivatives hold potential. The indole ring can participate in non-covalent interactions that are crucial in organocatalysis. acs.orgtandfonline.com Furthermore, the carboxylate functionality can be used to anchor the molecule to metal centers, suggesting that derivatives of this compound could be developed as ligands for asymmetric catalysis. The indole scaffold is a key component in many chiral phosphine (B1218219) ligands and catalysts used in asymmetric synthesis. mdpi.com Future research could focus on synthesizing chiral catalysts derived from this compound for various organic transformations.

Deeper Understanding of Molecular Recognition and Interactions (Non-Clinical)

The ability of a molecule to recognize and interact with other chemical species is fundamental to its function. In a non-clinical context, understanding the molecular recognition properties of this compound can lead to new applications in separation science, sensing, and materials science.

The indole ring is an electron-rich aromatic system capable of forming various non-covalent interactions , including hydrogen bonds and π-π stacking. The indole nucleus can act as a hydrogen-bond acceptor, with O-H and N-H groups clustering above the center of the ring. Additionally, the indole ring can engage in π-stacking interactions with electron-deficient aromatic systems. The benzyl group and the ester functionality in this compound add further complexity and potential for specific interactions. The indole ring's ability to participate in π-π stacking and hydrogen bonding is crucial for its interaction with various molecular targets. researchgate.net

Molecularly Imprinted Polymers (MIPs) offer a practical way to study and exploit these interactions. A study on MIPs prepared with indole-3-acetic acid (a close analogue) as the template revealed that the carboxyl group on the side chain and the electronic density of the indole nucleus are essential for binding. chemscene.com Specifically, electron-withdrawing substituents on the indole ring enhance binding. chemscene.com This suggests that MIPs could be developed to selectively recognize and separate this compound or its derivatives from complex mixtures.

Further research using techniques like NMR spectroscopy can provide detailed insights into these interactions. NOESY (Nuclear Overhauser Enhancement Spectroscopy) measurements have been used to study the interactions between indole derivatives and polymers, revealing specific binding modes. Computational modeling can also be employed to analyze the non-covalent interactions, such as Van der Waals forces, that stabilize complexes involving the indole structure. acs.org A deeper understanding of these fundamental interactions will be critical for designing new host-guest systems, sensors, and functional materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for benzyl 1H-indole-3-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or oxidation pathways. A common method involves reacting indole-3-carboxylic acid derivatives with benzyl alcohol in the presence of polyphosphoric acid (PPA) at elevated temperatures (e.g., 80°C for 72 hours), yielding ~90% product . Alternatively, oxidation of 1-benzyl-1H-indole-3-carbaldehyde using KMnO₄ in acetone-water (1:1) produces the carboxylic acid intermediate, which can be esterified . Key variables affecting yield include solvent polarity, temperature, and catalyst choice. For example, PPA acts as both a catalyst and dehydrating agent, enhancing esterification efficiency .

Q. How is this compound characterized spectroscopically?

Routine characterization employs:

- ¹H/¹³C NMR : Peaks for the benzyl group (δ ~5.4 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and indole ring (e.g., NH proton at δ ~8.6 ppm) .

- IR : Strong absorption at ~1655 cm⁻¹ (C=O stretch of ester) and absence of O-H (carboxylic acid) at ~2500–3400 cm⁻¹ confirms esterification .

- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Q. What are the common applications of this compound in medicinal chemistry?

This compound serves as a scaffold for synthesizing bioactive molecules. For example, indole-3-carboxylate derivatives are explored as antiviral agents (e.g., conformationally restricted analogs of umifenovir) or enzyme inhibitors. The benzyl ester group enhances lipophilicity, aiding cellular permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound derivatives?

Discrepancies in data (e.g., mp 208–259°C for indole-5-carboxylic acid derivatives ) may arise from polymorphic forms, impurities, or measurement protocols. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Use HPLC-MS to verify purity (>95% by area normalization) .

- Standardize protocols (e.g., heating rate in mp determination) across studies.

Q. What strategies optimize regioselective functionalization of the indole ring in this compound?

Regioselectivity challenges arise due to competing reactivity at C-2, C-5, and C-7 positions. Methodologies include:

- Directed C-H activation : Use of Pd(II)/Cu(II) catalysts to direct substitutions at specific sites (e.g., Claisen rearrangement for allyloxy derivatives ).

- Protecting groups : Temporarily block reactive sites (e.g., NH protection with triisopropylsilyl groups) to enable selective modifications .

- Electrophilic substitution : Control electronic effects via substituents (e.g., electron-withdrawing groups at C-3 direct electrophiles to C-2 or C-5) .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Docking studies : Predict binding affinities to target proteins (e.g., viral proteases ).

- QSAR models : Correlate substituent effects (e.g., fluorobenzyl groups ) with activity trends.

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions.

Q. What are the regulatory considerations for handling this compound derivatives in research?

Certain analogs (e.g., PB-22, NM-2201) are controlled substances due to cannabinoid receptor activity . Researchers must:

- Verify legal status under local laws (e.g., Oklahoma Statutes Title 63 ).

- Obtain DEA/FDA approvals for Schedule I analogs.

- Document synthetic pathways and analytical data to demonstrate compliance .

Q. How do reaction conditions (e.g., solvent, catalyst) impact enantioselective synthesis of chiral indole carboxylates?

Asymmetric catalysis (e.g., Pd(II)/Cu(II) systems ) enables enantioselective Claisen rearrangements. Key factors:

- Solvent polarity : Polar aprotic solvents (e.g., acetone) stabilize transition states .

- Chiral ligands : BINAP or phosphoramidites induce stereoselectivity.

- Temperature : Lower temps (0–25°C) reduce racemization .

Methodological Guidance

Q. What protocols validate the purity of this compound in multi-step syntheses?

Q. How can researchers mitigate decomposition during storage of this compound?

- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation.

- Stabilizers : Add radical scavengers (e.g., BHT) for long-term storage.

- Periodic QC : Monitor via TLC or LC-MS every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.